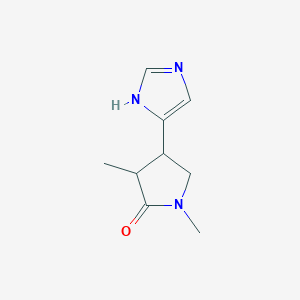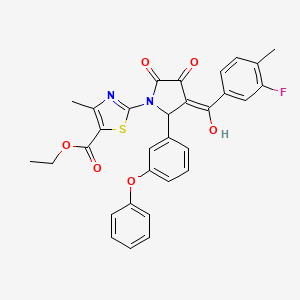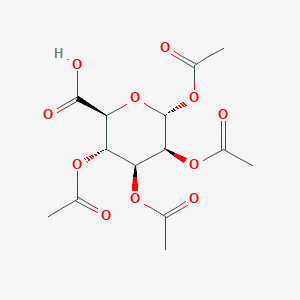
(2S,3S,4S,5S,6R)-3,4,5,6-Tetraacetoxytetrahydro-2H-pyran-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S,4S,5S,6R)-3,4,5,6-Tetraacetoxytetrahydro-2H-pyran-2-carboxylic acid is a complex organic compound characterized by its tetrahydropyran ring structure. This compound is notable for its multiple acetoxy groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5S,6R)-3,4,5,6-Tetraacetoxytetrahydro-2H-pyran-2-carboxylic acid typically involves the acetylation of tetrahydropyran derivatives. One common method includes the use of boron trifluoride diethyl etherate as a catalyst in dichloromethane at low temperatures (0-5°C) to facilitate the acetylation process . Another method involves the use of bismuth (III) bromide and bromotriethylsilane in dichloromethane at room temperature under an argon atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar acetylation processes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of catalysts and solvents can be optimized to enhance efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S,4S,5S,6R)-3,4,5,6-Tetraacetoxytetrahydro-2H-pyran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce tetrahydropyran derivatives with hydroxyl groups.
Aplicaciones Científicas De Investigación
(2S,3S,4S,5S,6R)-3,4,5,6-Tetraacetoxytetrahydro-2H-pyran-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can serve as a building block for biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S,3S,4S,5S,6R)-3,4,5,6-Tetraacetoxytetrahydro-2H-pyran-2-carboxylic acid involves its interaction with specific molecular targets. The acetoxy groups can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The tetrahydropyran ring structure also plays a role in its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
(2S,3R,4S,5S,6R)-6-(Hydroxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetraol: This compound has hydroxyl groups instead of acetoxy groups, leading to different reactivity and applications.
(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl: Another similar compound with hydroxyl groups, used in different chemical and biological contexts.
Uniqueness
The presence of multiple acetoxy groups in (2S,3S,4S,5S,6R)-3,4,5,6-Tetraacetoxytetrahydro-2H-pyran-2-carboxylic acid makes it unique in its reactivity and potential applications. These groups can be selectively modified, providing versatility in synthetic chemistry and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C14H18O11 |
|---|---|
Peso molecular |
362.29 g/mol |
Nombre IUPAC |
(2S,3S,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C14H18O11/c1-5(15)21-9-10(22-6(2)16)12(23-7(3)17)14(24-8(4)18)25-11(9)13(19)20/h9-12,14H,1-4H3,(H,19,20)/t9-,10-,11-,12-,14-/m0/s1 |
Clave InChI |
FHWVABAZBHDMEY-JNLQPACOSA-N |
SMILES isomérico |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@@H]([C@H]1OC(=O)C)OC(=O)C)C(=O)O)OC(=O)C |
SMILES canónico |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Aminomethyl)-7-(methylthio)benzo[d]oxazole](/img/structure/B12871313.png)
![2-(2-Bromobenzo[d]oxazol-4-yl)acetonitrile](/img/structure/B12871333.png)
![(6R,7S)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol](/img/structure/B12871342.png)

![3-Methoxy-7-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B12871352.png)


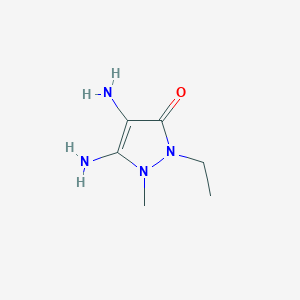
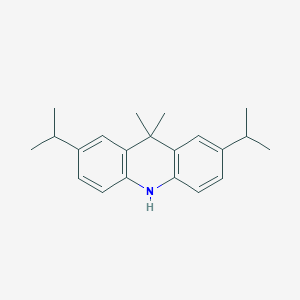

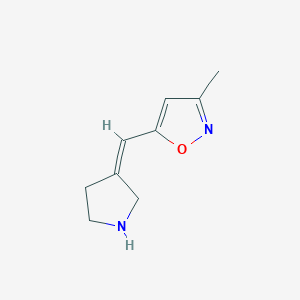
![4-Amino-3-ethyl-6-hydroxyisoxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B12871374.png)
